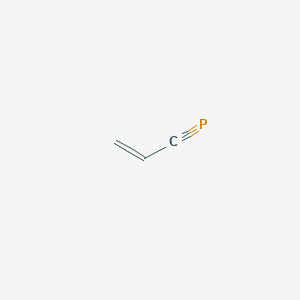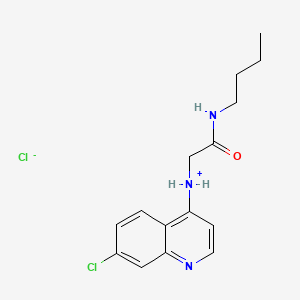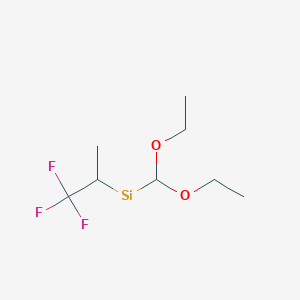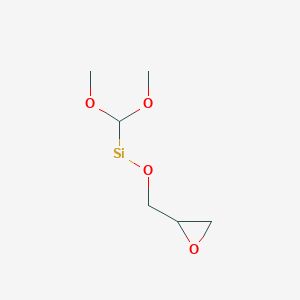
(Prop-2-en-1-ylidyne)phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Prop-2-en-1-ylidyne)phosphane, also known as 2-Propen-1-ylidenephosphine, is an organophosphorus compound characterized by the presence of a phosphorus atom double-bonded to a carbon atom in a propenyl group. This compound is of significant interest in the field of organic chemistry due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Prop-2-en-1-ylidyne)phosphane typically involves the formation of a carbon-phosphorus (C–P) bond. One common method is the reaction of organometallic compounds with halophosphines. For instance, the reaction of a Grignard reagent with a chlorophosphine can yield the desired phosphane . Another approach involves the reduction of other phosphorus compounds or the hydrophosphination of alkenes .
Industrial Production Methods
Industrial production of this compound may involve catalytic processes to enhance yield and selectivity. The use of transition metal catalysts, such as palladium or nickel, can facilitate the formation of C–P bonds under milder conditions and with higher efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
(Prop-2-en-1-ylidyne)phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert phosphine oxides back to phosphines.
Substitution: Nucleophilic substitution reactions can replace the propenyl group with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphines, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
(Prop-2-en-1-ylidyne)phosphane has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of (Prop-2-en-1-ylidyne)phosphane involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The phosphorus atom can donate or accept electron pairs, facilitating various chemical transformations. Molecular targets include metal centers in catalytic complexes and electrophilic carbon atoms in organic substrates .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other phosphines such as triphenylphosphine and diphenylphosphine. These compounds share the presence of a phosphorus atom bonded to carbon atoms but differ in their substituents and reactivity .
Uniqueness
(Prop-2-en-1-ylidyne)phosphane is unique due to its propenyl group, which imparts distinct reactivity and steric properties compared to other phosphines. This uniqueness makes it particularly valuable in specific catalytic and synthetic applications .
Conclusion
This compound is a versatile and valuable compound in organic chemistry, with diverse applications in research and industry. Its unique structural properties and reactivity make it a key player in the synthesis of complex molecules and advanced materials.
Eigenschaften
CAS-Nummer |
80156-60-1 |
|---|---|
Molekularformel |
C3H3P |
Molekulargewicht |
70.03 g/mol |
IUPAC-Name |
prop-2-enylidynephosphane |
InChI |
InChI=1S/C3H3P/c1-2-3-4/h2H,1H2 |
InChI-Schlüssel |
OGLVJCYDENJXCS-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC#P |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,4-Dimethyloctahydro-1H-cyclopenta[b]pyridine](/img/structure/B14422232.png)
![Diethyl [1-(methylselanyl)hexyl]phosphonate](/img/structure/B14422235.png)
![2-[(4-Hydroxyphenyl)methylidene]cycloheptane-1,3-dione](/img/structure/B14422237.png)

![(3aE,7Z,9E)-5H-[1,3]dioxolo[4,5-d]oxocine](/img/structure/B14422255.png)

sulfanium iodide](/img/structure/B14422268.png)

![5-Formyl-2-[(4-nitrophenyl)sulfanyl]pyridine-3-carbonitrile](/img/structure/B14422273.png)
![1-(Benzenesulfonyl)-2-[(morpholin-4-yl)methyl]-3-(phenylsulfanyl)-1H-indole](/img/structure/B14422277.png)
![2-{(E)-[(2-Bromophenyl)methylidene]amino}-4-nitrophenol](/img/structure/B14422283.png)
![3-{2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-indole](/img/structure/B14422287.png)


